![molecular formula C13H20N2O2 B7513975 Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2010 and has since been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone increases the levels of GABA, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its low solubility in water can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in combination therapy with other antiepileptic drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the long-term effects of Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone on brain function and behavior.
Méthodes De Synthèse
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with N-(tert-butoxycarbonyl)-4-piperidone, followed by the reaction with cyclopropanecarbonyl chloride and piperazine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter in the central nervous system. This increased level of GABA can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Propriétés
IUPAC Name |
cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-2-1-3-10)14-6-8-15(9-7-14)13(17)11-4-5-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDCACOFWUMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.